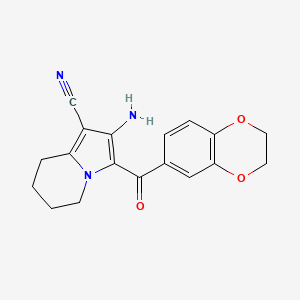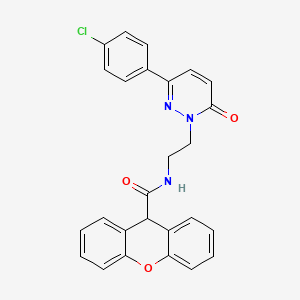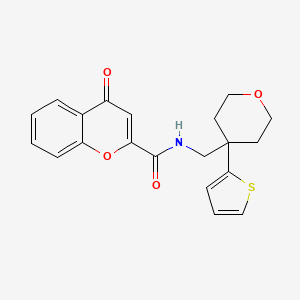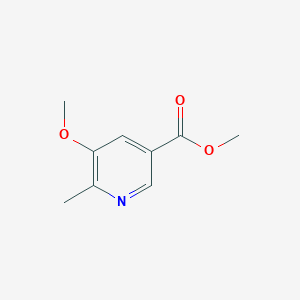
2-Methoxypentane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxypentane-1-thiol is a chemical compound with the molecular formula C6H14OS . Its molecular weight is 134.24 g/mol . It is also known by its IUPAC name 2-methylpentane-1-thiol .
Synthesis Analysis
The synthesis of 2-Methoxypentane-1-thiol could potentially involve thiol-ene reactions . These reactions are a powerful way to functionalize thiols, and they have been used in various applications such as polymer syntheses . The reaction can be promoted by a heterogeneous catalyst composed of copper nanoparticles supported on TiO2 .Molecular Structure Analysis
The molecular structure of 2-Methoxypentane-1-thiol consists of a six-carbon chain with a sulfur atom attached to one end and a methoxy group attached to the second carbon .Chemical Reactions Analysis
Thiol-ene reactions, including the radical-mediated and base/nucleophile-initiated types, are significant in the context of 2-Methoxypentane-1-thiol . These reactions are modular, wide in scope, give (near) quantitative yields, generate inoffensive (if any) byproducts that are easily removed by non-chromatographic methods, and are stereospecific .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
2-Methoxypentane-1-thiol is a sulfur-containing compound with a thiol (sulfhydryl) group. Its reactivity makes it valuable in organic synthesis. Some notable reactions include:
- Thiol-ene Reaction : This click reaction involves the addition of thiols to electron-rich alkenes (enes). It has applications in polymer chemistry, bioconjugation, and material science .
Direcciones Futuras
The future directions of 2-Methoxypentane-1-thiol could involve further exploration of its potential uses in various applications, such as in the synthesis of polymers and materials . Additionally, its role in modifying the redox state of critical exofacial thiols could be further investigated for potential therapeutic applications .
Propiedades
IUPAC Name |
2-methoxypentane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-3-4-6(5-8)7-2/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGUQISAYUJXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CS)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2600101.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2600104.png)




![N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2600111.png)
![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)
![2-Dispiro[3.1.36.14]decan-8-ylacetic acid](/img/structure/B2600114.png)

![11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2600117.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide](/img/structure/B2600118.png)
